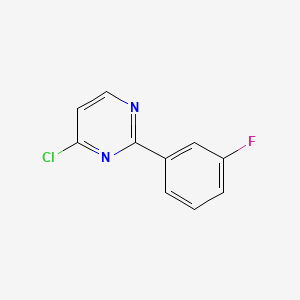

4-Chloro-2-(3-fluorophenyl)pyrimidine

Description

4-Chloro-2-(3-fluorophenyl)pyrimidine is a halogenated pyrimidine derivative with a chloro group at position 4 and a 3-fluorophenyl substituent at position 2. Notable pharmaceutical pyrimidines include trimethoprim (antibacterial), sulfadiazine (antimicrobial), and imatinib (anticancer) . The chloro and fluorophenyl groups in 4-Chloro-2-(3-fluorophenyl)pyrimidine enhance its reactivity for further functionalization, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name |

4-chloro-2-(3-fluorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-9-4-5-13-10(14-9)7-2-1-3-8(12)6-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQULGPQGENSSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

4-Chloro-2-(3-fluorophenyl)pyrimidine is an organic compound with the molecular formula \$$C{10}H6ClFN_2\$$ . It is a pyrimidine derivative, which has a broad range of applications in medicinal chemistry and materials science. Due to its importance, efficient and reliable synthetic methods for its preparation are highly desirable.

Introduction of the Chloro Group

- Chlorination Reagents The introduction of a chlorine atom onto the pyrimidine ring can be achieved using chlorinating agents such as phosphorus oxychloride (POCl3). In some instances, the intermediate 4-chloro-2-isopropyl-6-methyl-pyrimidine, for example, can be synthesized using POCl3 and utilized directly in subsequent reactions without further purification.

Introduction of the Fluorophenyl Group

- Suzuki or Stille Coupling The introduction of the 3-fluorophenyl group at the 2-position of the pyrimidine ring could potentially be achieved through Suzuki or Stille coupling reactions, utilizing a suitable fluorophenylboronic acid or stannane derivative with a halogenated pyrimidine precursor.

- Grignard Reagent Another approach could involve the use of a Grignard reagent derived from 3-fluorobromobenzene reacting with a suitable pyrimidine precursor containing a leaving group at the 2-position.

Synthetic Schemes

Based on the information, a plausible synthetic route for 4-Chloro-2-(3-fluorophenyl)pyrimidine might involve:

- Construction of the Pyrimidine Ring : React appropriate starting materials to form the pyrimidine ring.

- Introduction of the 3-Fluorophenyl Group : Employ a cross-coupling reaction (Suzuki, Stille, or Grignard) to introduce the 3-fluorophenyl substituent at the 2-position.

- Chlorination at the 4-Position : Use a chlorinating agent such as POCl3 to introduce the chlorine atom at the 4-position of the pyrimidine ring.

Purification and Characterization

- Purification : The final product can be purified using techniques such as column chromatography, recrystallization, or sublimation to obtain high purity.

- Characterization : Characterization involves using spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy to confirm the identity and purity of the synthesized compound.

Analytical Data

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(3-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with boronic acids.

Electrophilic Aromatic Substitution: The fluorine atom can participate in reactions with electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions.

Major Products:

Nucleophilic Substitution: Substituted pyrimidines.

Suzuki-Miyaura Coupling: Biaryl compounds.

Electrophilic Aromatic Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-Chloro-2-(3-fluorophenyl)pyrimidine has diverse applications in scientific research:

Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.

Biological Research: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.

Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-fluorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Physicochemical Properties

Structural modifications in pyrimidine derivatives significantly influence their physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents and Key Properties

*logP: Partition coefficient (lipophilicity); PSA: Polar surface area. Estimated values where experimental data are unavailable.

Key Observations:

- Electron-Withdrawing Groups: The 3-fluorophenyl group in the target compound enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions.

- For example, 4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine (logP 4.1) is more lipophilic than the target compound (logP ~2.5), which may limit its pharmacokinetic profile .

- Biodistribution: In PET radiotracers (e.g., 18F-6-8), minor structural changes (e.g., sulfonyl vs. fluorobenzylamine groups) drastically altered excretion pathways (urinary vs. hepatobiliary) and tumor uptake, underscoring the impact of substituents on in vivo behavior .

Biological Activity

4-Chloro-2-(3-fluorophenyl)pyrimidine is a compound of increasing interest in medicinal chemistry, particularly due to its biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

4-Chloro-2-(3-fluorophenyl)pyrimidine belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms at the 1 and 3 positions. The presence of a chloro group at position 4 and a fluorophenyl group at position 2 contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions or cyclization processes starting from appropriate precursors such as 3-fluorobenzaldehyde and chloroacetyl chloride. The following table summarizes the synthetic routes explored in literature:

| Synthetic Route | Yield | Remarks |

|---|---|---|

| Nucleophilic substitution with 3-fluorobenzene | 75% | High purity achieved through recrystallization |

| Cyclization from pyrimidine derivatives | 68% | Optimized conditions improved yield |

Anticancer Activity

Studies have demonstrated that 4-Chloro-2-(3-fluorophenyl)pyrimidine exhibits significant anticancer activity against various cancer cell lines. The compound has been tested against breast cancer (MCF7), lung cancer (A549), and leukemia (HL-60) cells.

- Growth Inhibition : In vitro assays revealed that it inhibited cell proliferation with IC50 values ranging from 10 µM to 20 µM across different cell lines. For instance, in MCF7 cells, an IC50 of approximately 15 µM was observed, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses. This suggests that it may interfere with key regulatory proteins involved in cell cycle progression .

Antimicrobial Properties

In addition to its anticancer effects, 4-Chloro-2-(3-fluorophenyl)pyrimidine has shown promising antimicrobial activity against various bacterial strains.

- Bacterial Inhibition : It exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the phenyl ring or the pyrimidine core can lead to enhanced potency or selectivity.

- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring has been shown to increase cytotoxicity. For example, compounds with multiple halogen substitutions exhibited improved activity compared to their unsubstituted counterparts .

Case Studies

Several studies have focused on evaluating the biological activity of related compounds and their derivatives:

- Study on Pyrimidine Derivatives : A study synthesized various pyrimidine derivatives, including those with similar structures to 4-Chloro-2-(3-fluorophenyl)pyrimidine. The findings indicated that modifications at the C2 position significantly influenced anticancer activity, emphasizing the role of substituents in enhancing efficacy against cancer cell lines .

- Combination Therapy Research : Research has shown that combining 4-Chloro-2-(3-fluorophenyl)pyrimidine with existing chemotherapeutics can enhance overall therapeutic outcomes. For instance, co-treatment with doxorubicin led to synergistic effects in MCF7 cells, reducing cell viability significantly compared to single-agent treatments .

Q & A

Basic: What safety protocols should be followed when handling 4-Chloro-2-(3-fluorophenyl)pyrimidine in laboratory settings?

Answer:

- PPE Requirements: Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use N95 masks to prevent inhalation of airborne particles .

- Ventilation: Perform reactions in a fume hood or glovebox when generating toxic vapors (e.g., during chlorination steps) .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

Basic: What spectroscopic and chromatographic methods are recommended for initial characterization?

Answer:

- NMR Analysis: Use - and -NMR to confirm substitution patterns on the pyrimidine ring and fluorophenyl group. Compare chemical shifts with analogous compounds (e.g., 4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl/F content .

- HPLC Purity Assessment: Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify purity (>95%) .

Advanced: How can crystallographic data resolve structural ambiguities in 4-Chloro-2-(3-fluorophenyl)pyrimidine derivatives?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELXL (e.g., R-factor < 0.06) and visualize with ORTEP-3 to confirm bond angles, dihedral conformations (e.g., axial vs. equatorial fluorophenyl groups) .

- Disorder Modeling: For disordered Cl/F substituents, apply PART instructions in SHELXL and analyze residual electron density maps to refine occupancy ratios .

- Intermolecular Interactions: Identify weak hydrogen bonds (C–H···F/O) and π–π stacking (centroid distances ~3.7 Å) to explain packing motifs .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a substrate?

Answer:

- Boronic Ester Preparation: Synthesize the pinacol boronate derivative (e.g., 4-Chloro-2-(dioxaborolan-2-yl)pyrimidine) via Miyaura borylation with Pd(dppf)Cl, KOAc, and bis(pinacolato)diboron in dioxane (80°C, 12 hr) .

- Coupling Conditions: Use Pd(PPh) (5 mol%), KCO, and DMF/HO (3:1) at 90°C. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .

- Byproduct Mitigation: Add TBAB (tetrabutylammonium bromide) to suppress protodeboronation and improve yields (>75%) .

Basic: How should researchers assess the compound’s stability under different storage conditions?

Answer:

- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for pyrimidines). Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity: Monitor Cl substituent reactivity via -NMR in DO/CDOD mixtures; hydrolysis products (e.g., hydroxyl-pyrimidines) indicate instability .

Advanced: What mechanistic insights exist for nucleophilic aromatic substitution (SN_NNAr) at the 4-chloro position?

Answer:

- Kinetic Studies: Use stopped-flow UV-Vis to track reaction rates with amines (e.g., pyrrolidine) in DMF. Plot ln(k) vs. 1/T to determine activation energy (E ~50–70 kJ/mol) .

- Isotopic Labeling: Replace with via isotopic exchange (Na, DMF, 120°C) and analyze KIEs (kinetic isotope effects) to confirm a concerted mechanism .

- DFT Calculations: Model transition states (e.g., Meisenheimer complexes) using Gaussian09 at the B3LYP/6-31G* level to predict regioselectivity .

Advanced: How is this compound utilized as a pharmacophore in medicinal chemistry?

Answer:

- Structure-Activity Relationship (SAR): Modify the 3-fluorophenyl group to introduce electron-withdrawing substituents (e.g., –CF) and evaluate binding affinity to kinase targets (e.g., EGFR) via IC assays .

- Molecular Docking: Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., hydrogen bonds with backbone amides of Met793) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify half-life (t) via LC-MS to prioritize derivatives with improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.